Chlorahololide C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

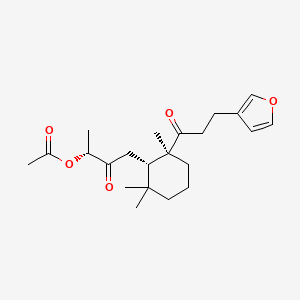

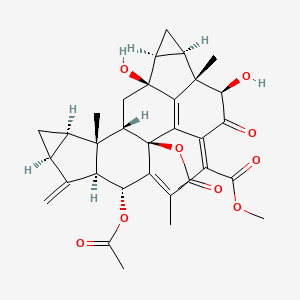

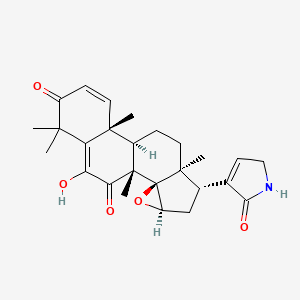

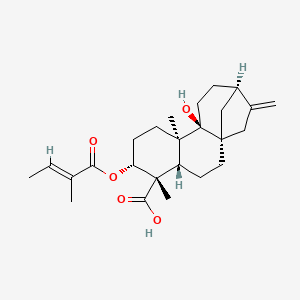

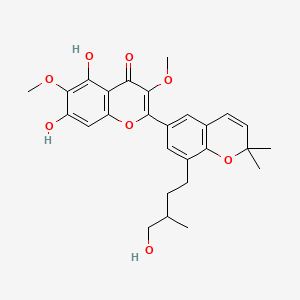

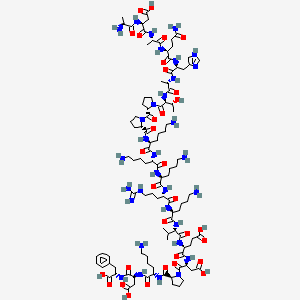

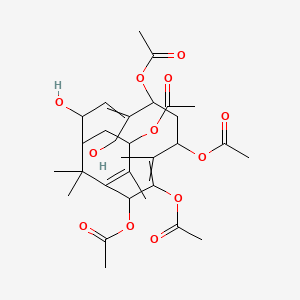

Chlorahololide C is a lindenane sesquiterpenoid dimer, which is isolated from Chloranthus holostegius . It is a potent and selective potassium channel blocker, with an IC50 of 3.6 μM .

Synthesis Analysis

The synthesis of this compound involves a concise construction of the Chlorahololide heptacyclic core . The process includes a Diels Alder cycloaddition reaction between diene and dienophile . The reaction yields inseparable Diels Alder cyclization products with endo/exo diastereoselectivity .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C33H36O9 . The structure includes a lindenane sesquiterpenoid dimer .Chemical Reactions Analysis

In the study of naturally occurring sesquiterpenes, it was discovered that shizukaol-type dimers can be converted into peroxidized chlorahololide-type dimers . This potential change was discovered after simulations of the changes in corresponding shizukaols showed that three peroxide products were generated .Physical And Chemical Properties Analysis

This compound has a molecular weight of 576.63 . It appears as a solid, white to off-white in color . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Potassium Channel Blocking : Chlorahololides C-F, derived from Chloranthus holostegius, have been identified as potent and selective inhibitors of the delayed rectifier (IK) K+ current. These compounds demonstrated inhibition with varying IC50 values, indicating their potential as effective potassium channel blockers (Yang et al., 2008).

Sesquiterpenoid Dimers : Chlorahololides A and B, another set of complex sesquiterpenoid dimers from Chloranthus holostegius, also exhibited potent and selective inhibition on the delayed rectifier (IK) K+ current. This suggests a consistent pattern in the chlorahololides family for potassium channel inhibition (Yang et al., 2007).

Sesquiterpenoid Dimer Toxicity : Further research into sesquiterpenoid dimers from Chloranthus japonicus, including chlorahololide A, indicated significant toxic effects on brine shrimp larvae, highlighting the biological activity of these compounds (Shi et al., 2016).

Synthetic Studies : Efforts have been made towards the practical synthesis of a lindenane-type sesquiterpenoid core framework related to Chlorahololides, demonstrating the interest in the synthetic modification and potential applications of these compounds (Liu & Nan, 2010).

作用機序

Safety and Hazards

特性

IUPAC Name |

methyl (2Z)-2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O9/c1-11-15-8-16(15)30(5)19-10-32(39)18-9-17(18)31(6)26(32)23(20(24(35)27(31)36)12(2)28(37)40-7)33(19)22(13(3)29(38)42-33)25(21(11)30)41-14(4)34/h15-19,21,25,27,36,39H,1,8-10H2,2-7H3/b20-12-/t15-,16-,17-,18+,19+,21-,25-,27+,30-,31+,32+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHPWXSVUDXDS-XMJAEXKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(=C)C4CC4C3(C5C2(C6=C7C(C8CC8C7(C5)O)(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(C\6=C7[C@]([C@@H]8C[C@@H]8[C@]7(C5)O)([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)